molecular formula C10H11FN4 B1475884 3-Azido-1-(4-fluorobenzyl)azetidine CAS No. 2098009-82-4

3-Azido-1-(4-fluorobenzyl)azetidine

Cat. No. B1475884
CAS RN: 2098009-82-4
M. Wt: 206.22 g/mol
InChI Key: QRMUNVZCHHGXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(4-fluorobenzyl)azetidine is a versatile compound that has been widely used in synthetic and medicinal chemistry. It is an azetidine-based building block that has been used in a variety of synthetic and medicinal chemistry applications. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material in the synthesis of other azetidine-based compounds. In addition, it is a useful reagent in the synthesis of various functionalized molecules.

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-Azido-1-(4-fluorobenzyl)azetidine: can be utilized in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This photochemical [2+2] cycloaddition reaction between an imine and an alkene is a powerful method for constructing azetidine rings with high regio- and stereoselectivity. The resulting functionalized azetidines are valuable in various chemical syntheses due to their unique structural properties.

Medicinal Chemistry

In medicinal chemistry, azetidines, including derivatives of 3-Azido-1-(4-fluorobenzyl)azetidine, are incorporated into pharmaceutically relevant scaffolds . These compounds can lead to improved pharmacokinetic properties and metabolic stability, making them attractive candidates for drug development.

Polymer Synthesis

The strained four-membered ring of azetidines makes them suitable for polymer synthesis. The unique reactivity of azetidines, driven by ring strain, allows for their application in creating polymers with specific properties . These polymers can have applications ranging from materials science to biomedicine.

Strain-Driven Reactivity

The considerable ring strain in azetidines provides a pathway for bond functionalization through N–C bond cleavage. This strain-driven character allows for the development of new synthetic methods and the discovery of novel reactions involving azetidines .

Drug Discovery

Azetidines are used as motifs in drug discovery due to their presence in bioactive molecules and natural products. The 3-Azido-1-(4-fluorobenzyl)azetidine structure can be a key component in the design of new therapeutic agents .

Anionic Polymerization

Azetidines, including 3-Azido-1-(4-fluorobenzyl)azetidine, can be used as building blocks for polyamines through anionic polymerization. This process can lead to the creation of polymers with applications such as antibacterial coatings, CO2 adsorption, and non-viral gene transfection .

properties

IUPAC Name

3-azido-1-[(4-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMUNVZCHHGXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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